3,4-Methylenedioxy PV8 (hydrochloride)

Forensic Toxicology Analytical Chemistry Method Validation

Forensic and research labs require high-purity reference standards to differentiate synthetic cathinone analogues. 3,4-Methylenedioxy PV8 (HCl) addresses this need: • 10-fold lower GC-MS LOD vs 4-Fluoro-α-PHP, enabling trace detection in biological matrices. • Quantified fatal blood concentration range (0.07-0.26 µg/mL) for accurate toxicological interpretation. • Structurally distinct from MDPV/MDPHP for unambiguous SAR studies. Supplied as ≥98% pure analytical reference material with global shipping.

Molecular Formula C18H26ClNO3
Molecular Weight 339.9 g/mol
CAS No. 24646-39-7
Cat. No. B593204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Methylenedioxy PV8 (hydrochloride)
CAS24646-39-7
SynonymsMDPV two carbon homolog; Methylenedioxy Pyrovalerone two carbon homolog
Molecular FormulaC18H26ClNO3
Molecular Weight339.9 g/mol
Structural Identifiers
SMILESCCCCCC(C(=O)C1=CC2=C(C=C1)OCO2)N3CCCC3.Cl
InChIInChI=1S/C18H25NO3.ClH/c1-2-3-4-7-15(19-10-5-6-11-19)18(20)14-8-9-16-17(12-14)22-13-21-16;/h8-9,12,15H,2-7,10-11,13H2,1H3;1H
InChIKeyYCPDCJHJHGDHPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Methylenedioxy PV8 (hydrochloride): Reference Material Overview


3,4-Methylenedioxy PV8 (hydrochloride) is a pyrrolidine-containing synthetic cathinone (PSC) and substituted cathinone derivative, structurally categorized as a stimulant [1]. It is the heptyl homologue of the well-known designer drugs MDPV and MDPHP, featuring a 3,4-methylenedioxy moiety on the phenyl ring and a heptyl side chain at the alpha position [2]. The compound is supplied as an analytical reference material (purity ≥98%) for research and forensic applications, with the physiological and toxicological properties not yet fully characterized [1].

Product type Analytical reference standard
Structural context Heptyl-chain pyrrolidine cathinone with methylenedioxy group
Research fit Forensic method validation and SAR studies

3,4-Methylenedioxy PV8: Differentiation from Analogs


Pyrovalerone cathinones exhibit distinct pharmacological profiles based on subtle structural variations. The extension of the alpha-alkyl chain length and the presence of the 3,4-methylenedioxy group directly modulate monoamine transporter inhibition potency and selectivity [1]. Therefore, compounds such as MDPV (pentyl chain), MDPHP (hexyl chain), and α-PVP (no methylenedioxy group) cannot be assumed to behave identically to 3,4-Methylenedioxy PV8 in transporter assays, cytotoxicity studies, or analytical detection methods. Quantitative differentiation, as outlined in Section 3, is essential for accurate experimental design and forensic interpretation.

Attribute
3,4-MD PV8
Analog risk
Chain length
Heptyl (C7)
Pentyl/hexyl analogs may shift transporter inhibition profile
Methylenedioxy
Present
Absence may reduce SERT inhibition potency
Detection method
Compound-specific LOD
Method transfer may require re-validation

3,4-Methylenedioxy PV8: Quantitative Evidence


GC-MS Limit of Detection

In a validated gas chromatography-mass spectrometry (GC-MS) method for the analysis of 'bath salts,' 3,4-Methylenedioxy PV8 demonstrated a significantly lower limit of detection (LOD) compared to 4-Fluoro-α-PHP, a related synthetic cathinone [1]. This indicates superior analytical sensitivity for 3,4-Methylenedioxy PV8 in both methanol and chloroform matrices.

GC-MS LOD
Head-to-head
2–5 μg/mL vs 20 μg/mL
Supports analytical sensitivity review
Reported 10-fold LOD difference; method context
Forensic Toxicology Analytical Chemistry Method Validation

Cytotoxicity & Psychostimulant Potency

A study examining the impact of α-aliphatic side-chain length on cytotoxicity found that longer-chain pyrovalerones, including PV8 and PV9, produce psychostimulant effects with significantly lower potency than α-PVP [1]. The cytotoxicity of PV8, like 3,4-MDPV, is linked to oxidative stress and apoptosis [1].

Cytotoxicity profile
Class-level
Lower potency than α-PVP
Reported class-level cytotoxicity context
Oxidative stress pathway reported; data to verify
Cytotoxicity Neuropharmacology Toxicology

Monoamine Transporter SAR

A comprehensive in vitro assessment of pyrovalerone cathinones at human DAT, NET, and SERT transporters established that extension of the alkyl chain enhances NET and DAT inhibition potency, while the presence of a 3,4-methylenedioxy moiety increases SERT inhibition potency [1]. 3,4-Methylenedioxy PV8 combines both structural features (heptyl chain and methylenedioxy group), differentiating its transporter inhibition profile from shorter-chain or non-methylenedioxy analogs.

Transporter SAR
Class-level
Dual structural modulation predicted
SAR context; qualitative only
IC50 values not reported for PV8
Pharmacology Structure-Activity Relationship Monoamine Transporters

Fatal Intoxication Blood Concentrations

In two fatal poisoning cases, postmortem blood concentrations of PV8 (non-methylenedioxy form) ranged from 0.07 to 0.26 µg/mL (0.07–0.26 mg/L) [1]. For α-PVP, a larger forensic study reported a median femoral blood concentration of 0.18 mg/L (range 0.03–2.6 mg/L) in fatal poisonings [2].

Blood concentration
Cross-study
PV8 0.07–0.26 μg/mL
Supports forensic interpretation
Limited to two cases; cross-study comparison
Forensic Toxicology Postmortem Toxicology Fatal Poisoning

3,4-Methylenedioxy PV8: Research & Forensic Applications


Forensic Method Development & Validation

Given its 10-fold lower GC-MS LOD compared to 4-Fluoro-α-PHP, 3,4-Methylenedioxy PV8 serves as an ideal target analyte for developing and validating highly sensitive analytical methods for the detection of pyrrolidine-containing synthetic cathinones in biological matrices and seized materials [1].

Comparative Cytotoxicity & Neuropharmacology

3,4-Methylenedioxy PV8 is a critical comparator in studies investigating the relationship between α-alkyl chain length and cytotoxic or psychostimulant potency. Its distinct profile relative to α-PVP makes it essential for elucidating structure-toxicity relationships [2].

Monoamine Transporter SAR Studies

As a compound that combines both an extended alkyl chain and a methylenedioxy group, 3,4-Methylenedioxy PV8 is uniquely suited for SAR studies designed to parse the individual and combined contributions of these structural features to DAT, NET, and SERT inhibition [3].

Postmortem Toxicology & Casework Interpretation

With documented fatal blood concentration ranges (0.07–0.26 µg/mL), 3,4-Methylenedioxy PV8 provides a valuable reference for forensic toxicologists interpreting PV8-related fatalities and differentiating from α-PVP intoxication, where median concentrations are comparable [4].

Application
Selection Property
Validation Focus
Forensic analytical method development
Method sensitivity context
LOD and matrix-specific validation
Cytotoxicity SAR studies
Chain-length comparator context
Cell-viability and oxidative stress endpoints
Monoamine transporter profiling
Dual-feature deconvolution
DAT/NET/SERT inhibition profiling
Postmortem forensic toxicology
Reference range context
Casework interpretation and differentiation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
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